Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate

CAS No.: 1363382-13-1

Cat. No.: VC3413416

Molecular Formula: C12H20FNO4

Molecular Weight: 261.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1363382-13-1 |

|---|---|

| Molecular Formula | C12H20FNO4 |

| Molecular Weight | 261.29 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 3-fluoropyrrolidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C12H20FNO4/c1-5-17-9(15)12(13)6-7-14(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3 |

| Standard InChI Key | ZPAXXNFEMNYXCF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)F |

| Canonical SMILES | CCOC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)F |

Introduction

Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate is a chemical compound with the molecular formula C_{12}H_{18}FNO_2 and a molecular weight of 261.29 g/mol. It is also known by several synonyms, including 1363382-13-1 and 1-tert-butyl 3-ethyl 3-fluoropyrrolidine-1,3-dicarboxylate. This compound is categorized as a pyrrolidine derivative, which is significant in various fields of chemistry, particularly in medicinal chemistry and organic synthesis.

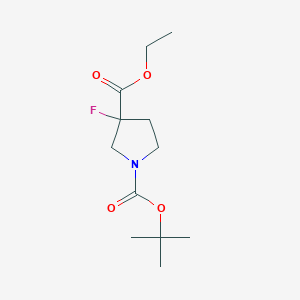

Structural Representation

The structure of Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate features a pyrrolidine ring substituted with a fluorine atom and an ethyl ester functional group. The tert-butoxycarbonyl (Boc) group provides protection for the amine during synthetic processes. Below is a representation of its chemical structure:

Chemical Structure

3D Conformation

The three-dimensional conformation of the molecule can be visualized using molecular modeling software, which helps in understanding its spatial arrangement and potential interactions with biological targets.

Synthesis Methods

The synthesis of Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate typically involves multi-step organic reactions that may include:

-

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

-

Fluorination: The introduction of the fluorine atom may utilize reagents such as Selectfluor or other fluorinating agents.

-

Boc Protection: The amine group in the pyrrolidine can be protected using Boc anhydride under basic conditions.

Characterization Techniques

Characterization of the compound is performed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the molecular structure and environment of hydrogen and carbon atoms.

-

High-Resolution Mass Spectrometry (HRMS): Used to confirm the molecular weight and purity of the compound.

-

Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule.

Medicinal Chemistry

Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders due to its structural resemblance to neurotransmitters.

Organic Synthesis

This compound is utilized in organic synthesis as a building block for more complex molecules, especially in the development of new drugs with improved efficacy and reduced side effects.

Research Findings

Recent studies have highlighted the potential biological activities associated with derivatives of Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume